7-Quinolinol hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Quinolinol hydrate: , also known as quinolin-7-ol, is an organic compound derived from the heterocyclic aromatic compound quinoline. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Quinolinol hydrate can be achieved through several methods. One common approach involves the reaction of 3-(tosylamino)phenol with acrolein in a four-stage one-pot method. This method involves the addition of reagents and changing the temperature without isolating the intermediates .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic systems and solvent-free reaction conditions to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
7-Quinolinol hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated quinoline compounds.
Substitution: It can undergo substitution reactions with alkyl halides, thiols, and other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl thiols, and diselenides are commonly employed.
Major Products:
The major products formed from these reactions include various quinoline derivatives, hydrogenated quinolines, and substituted quinolines .
Wissenschaftliche Forschungsanwendungen
Chemistry:
7-Quinolinol hydrate is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities .
Biology:
In biological research, this compound is used as a chelating agent to study metal ion interactions in biological systems. It is also employed in the development of fluorescent probes for imaging applications .
Medicine:
This compound has shown potential in medicinal chemistry as a scaffold for drug development. It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for therapeutic applications .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metal ions makes it useful in various industrial processes .
Wirkmechanismus
The mechanism of action of 7-Quinolinol hydrate involves its ability to chelate metal ions, which plays a crucial role in its biological activities. By binding to metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent processes in cells. This chelation mechanism is particularly important in its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Similar to 7-Quinolinol hydrate, 8-hydroxyquinoline is a chelating agent with diverse biological activities.
4-Hydroxyquinoline: Another related compound with significant pharmaceutical and biological activities.
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness:
This compound is unique due to its specific position of the hydroxyl group on the quinoline ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s ability to form complexes with metal ions and its overall efficacy in various applications .
Eigenschaften
Molekularformel |
C9H9NO2 |
---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
quinolin-7-ol;hydrate |
InChI |
InChI=1S/C9H7NO.H2O/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-6,11H;1H2 |
InChI-Schlüssel |
SHTXMWPMBLGPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)O)N=C1.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.